molecular formula C17H15ClN4O2 B2576847 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034499-18-6

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2576847
CAS RN: 2034499-18-6
M. Wt: 342.78
InChI Key: SBROKYDFMHZVJN-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, the synthesis of Bay 41–4109 was initiated by allowing β-ketoacetate to react with pyridine-2-carboximidamide salt and phenylacetaldehydes .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis of pyrimidine derivatives, including those related to 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, showcases innovative methods for creating complex molecules. For example, studies have detailed the efficient one-pot synthesis of 2-aminopyrimidinones, highlighting the potential for creating compounds with significant biological activity through novel synthetic pathways. Such compounds exhibit self-assembly and hydrogen bonding, indicating their potential for further chemical modification and application in various fields (Bararjanian et al., 2010).

Potential Antitumor Activity

Research into pyrimidine derivatives has also uncovered potential antitumor activities. For instance, microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones demonstrated remarkable activity against various cancer cell lines, suggesting that compounds within this chemical class could serve as leads for developing new anticancer agents (Insuasty et al., 2013).

Antimicrobial Applications

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have been synthesized and found to possess significant anti-inflammatory and analgesic properties, as well as inhibitory activity against COX-2, suggesting their potential as antimicrobial agents (Abu‐Hashem et al., 2020).

Novel Chemical Entities with Biological Activity

Further research has led to the development of new chemical entities based on pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized through environmentally friendly reactions and evaluated for their antibacterial activity. These studies demonstrate the versatility of the pyrimidine core in generating biologically active molecules (Rostamizadeh et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound this compound affects the insulin signaling pathway and the incretin signaling pathway . By acting on these pathways, it influences glucose homeostasis and insulin secretion, which are crucial for the regulation of blood glucose levels .

Pharmacokinetics

In a single ascending dose study in normal healthy humans, dosing of the compound showed a dose-dependent increase in exposure . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . These effects result in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .

properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBROKYDFMHZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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